molecular formula C14H16Cl2N4O B606437 Byk 191023 dihydrochloride

Byk 191023 dihydrochloride

Cat. No.: B606437
M. Wt: 327.2 g/mol
InChI Key: ZVNITETZYOKESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BYK 191023 dihydrochloride is a highly selective inhibitor of inducible nitric-oxide synthase (iNOS). This compound interacts with the catalytic center of the enzyme, making it a potent and irreversible inhibitor. It is primarily used in scientific research to study the effects mediated by inducible nitric-oxide synthase both in vivo and in vitro .

Mechanism of Action

Target of Action

Byk 191023 dihydrochloride is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a molecule that plays a crucial role in immune and inflammatory responses.

Mode of Action

This compound interacts with the catalytic center of iNOS, thereby inhibiting its activity . It acts in an NADPH- and time-dependent manner . The IC50 values for iNOS, nNOS, and eNOS are 86 nM, 17000 nM, and 162000 nM respectively , indicating its high selectivity for iNOS over other isoforms.

Result of Action

By inhibiting iNOS and reducing NO production, this compound can modulate the physiological and pathological processes mediated by NO. For instance, it has been shown to reverse pathological hypotension in a rodent endotoxin model .

Preparation Methods

The synthesis of BYK 191023 dihydrochloride involves several steps:

    Starting Material: The synthesis begins with 4-methoxypyridine.

    Intermediate Formation: The 4-methoxypyridine undergoes a series of reactions to form an intermediate compound.

    Final Product: The intermediate is then reacted with imidazo[4,5-b]pyridine to form BYK 191023. .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

BYK 191023 dihydrochloride undergoes several types of chemical reactions:

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and imidazo[4,5-b]pyridine rings.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

BYK 191023 dihydrochloride has several scientific research applications:

    Chemistry: Used to study the inhibition of inducible nitric-oxide synthase and its effects on various chemical pathways.

    Biology: Employed in research to understand the role of nitric-oxide synthase in biological systems.

    Medicine: Investigated for its potential therapeutic effects in conditions where inducible nitric-oxide synthase plays a role, such as inflammation and certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting nitric-oxide synthase

Comparison with Similar Compounds

BYK 191023 dihydrochloride is unique due to its high selectivity and irreversible inhibition of inducible nitric-oxide synthase. Similar compounds include:

These compounds differ in their selectivity, potency, and mechanisms of action, making this compound a valuable tool in specific research contexts.

Properties

IUPAC Name

2-[2-(4-methoxypyridin-2-yl)ethyl]-1H-imidazo[4,5-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O.2ClH/c1-19-11-6-8-15-10(9-11)4-5-13-17-12-3-2-7-16-14(12)18-13;;/h2-3,6-9H,4-5H2,1H3,(H,16,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNITETZYOKESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CCC2=NC3=C(N2)C=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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